potassium S-(2,5-dihydroxyphenyl) thiosulfate

Description

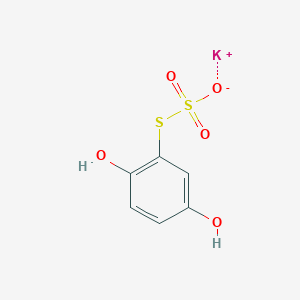

Potassium S-(2,5-dihydroxyphenyl) thiosulfate (IUPAC name: thiosulfuric acid, S-(2,5-dihydroxyphenyl) ester, monopotassium salt; CAS: 88891-36-5) is a redox-active aromatic thiosulfate compound. Structurally, it features a 2,5-dihydroxyphenyl group linked to a thiosulfate moiety (SSO₃⁻) via a sulfur atom, with potassium as the counterion . This compound is notable for its applications in material science, particularly in forming self-assembled monolayers (SAMs) on gold surfaces due to its ability to adsorb via sulfur-gold interactions . Its redox activity, attributed to the dihydroxyphenyl group, enables applications in biosensors and electrochemical devices .

Properties

IUPAC Name |

potassium;1,4-dihydroxy-2-sulfonatosulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S2.K/c7-4-1-2-5(8)6(3-4)12-13(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYFYFKMTXKQID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)SS(=O)(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635562 | |

| Record name | Potassium S-(2,5-dihydroxyphenyl) sulfurothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88891-36-5 | |

| Record name | Potassium S-(2,5-dihydroxyphenyl) sulfurothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium S-(2,5-dihydroxyphenyl) thiosulfate typically involves the reaction of 2,5-dihydroxybenzenethiol with potassium thiosulfate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal yield. The reaction can be represented as follows:

C6H4(OH)2SH+K2S2O3→C6H4(OH)2S2O3K+KOH

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the compound. The purification process typically involves crystallization and filtration to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Potassium S-(2,5-dihydroxyphenyl) thiosulfate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

Oxidation: Formation of sulfonates or sulfoxides.

Reduction: Formation of thiols.

Substitution: Formation of halogenated phenyl thiosulfates.

Scientific Research Applications

Potassium S-(2,5-dihydroxyphenyl) thiosulfate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Investigated for its potential antioxidant properties and its ability to interact with biological thiols.

Medicine: Explored for its potential therapeutic effects, including its role in modulating oxidative stress.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of potassium S-(2,5-dihydroxyphenyl) thiosulfate involves its interaction with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions. The hydroxyl groups on the phenyl ring can form hydrogen bonds and interact with biological molecules, potentially modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosulfate Derivatives

Sodium S-Dodecylthiosulfate (C₁₂H₂₅SSO₃Na)

- Structure : Alkyl chain (C12) attached to a thiosulfate group.

- SAM Formation : Forms less ordered SAMs compared to potassium S-(2,5-dihydroxyphenyl) thiosulfate due to weaker π-electron interactions and flexibility of the alkyl chain .

- Redox Activity : Lacks redox-active aromatic groups, limiting electrochemical applications .

Dipotassium S,S′-(3,6-Dihydroxy-1,2-phenylene)bisthiosulfate (Q(SSO₃K)₂)

- Structure : Two thiosulfate groups linked to a 3,6-dihydroxyphenylene core.

- SAM Formation: Exhibits higher adsorption density on gold than this compound due to dual sulfur anchoring points. However, steric hindrance from the bisthiosulfate configuration reduces monolayer order .

- Redox Activity: Enhanced electron transfer capabilities from the phenolic hydroxyl groups but lower solubility in polar solvents compared to the monothiosulfate derivative .

Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

Dihydroxyphenyl Derivatives

Butyl 2,5-Dihydroxyphenyl Acetate (C₁₂H₁₆O₅)

- Structure : Esterified dihydroxyphenyl group with a butyl chain.

- Pharmacological Activity : Exhibits potent anti-HIV-1 activity (EC₅₀ = 9.80 μM), attributed to the dihydroxyphenyl moiety’s ability to interfere with viral replication .

- Comparison : While structurally similar in the dihydroxyphenyl core, the absence of a thiosulfate group limits its utility in material science but enhances bioactivity .

S-(2,5-Dihydroxyphenyl)-Cysteine

- Structure: Cysteine conjugate of 2,5-dihydroxybenzoquinone.

- Metabolic Role: Identified as a urinary metabolite of acetaminophen, formed via conjugation with reactive benzoquinone intermediates .

- Comparison : Shares the dihydroxyphenyl group but serves a biological detoxification role, contrasting with the synthetic applications of this compound .

Data Tables

Table 1. Comparison of Thiosulfate Derivatives in SAM Formation

| Compound | Adsorption Efficiency (XPS) | Redox Activity (Cyclic Voltammetry) | Solubility in Polar Solvents |

|---|---|---|---|

| This compound | High | Yes (ΔE = 0.25 V) | Moderate (DMSO, ethanol) |

| Sodium S-dodecylthiosulfate | Low | No | High (water) |

| Dipotassium Q(SSO₃K)₂ | Very High | Yes (ΔE = 0.35 V) | Low |

Table 2. Pharmacological Activity of Dihydroxyphenyl Derivatives

| Compound | EC₅₀ (HIV-1 Inhibition, μM) | Key Functional Groups |

|---|---|---|

| Butyl 2,5-dihydroxyphenyl acetate | 9.80 | Dihydroxyphenyl, ester |

| Methyl 2,5-dihydroxyphenyl acetate | 11.70 | Dihydroxyphenyl, methyl ester |

| Ethyl 2,5-dihydroxyphenyl acetate | 9.93 | Dihydroxyphenyl, ethyl ester |

Research Findings

- SAM Performance : this compound forms more ordered SAMs than alkyl thiosulfates due to π-π stacking of aromatic rings but is outperformed by bisthiosulfate derivatives in adsorption density .

- Redox Applications: The dihydroxyphenyl group enables reversible electron transfer at 0.25 V, making it suitable for biosensing applications, a feature absent in non-aromatic thiosulfates .

Biological Activity

Potassium S-(2,5-dihydroxyphenyl) thiosulfate is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiosulfate group attached to a 2,5-dihydroxyphenyl moiety. The molecular formula can be represented as . The structural attributes facilitate interactions with various biological targets, which may lead to diverse pharmacological effects.

Mechanisms of Biological Activity

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals has been documented in several studies.

- Case Study : In vitro studies have shown that this compound can reduce levels of reactive oxygen species (ROS) in cultured cells, thereby protecting against oxidative damage.

-

Enzyme Inhibition :

- The compound has been investigated for its inhibitory effects on various enzymes, including those involved in metabolic pathways.

- Research Findings : A study indicated that this compound inhibits specific oxidoreductases, which are pivotal in detoxification processes within cells.

-

Anti-inflammatory Effects :

- Preliminary research suggests that this compound may modulate inflammatory responses.

- Data Table :

| Study | Inflammatory Marker | Effect |

|---|---|---|

| Study 1 | TNF-α | Decreased levels |

| Study 2 | IL-6 | Inhibition observed |

| Study 3 | COX-2 | Reduced expression |

Biological Activity in Animal Models

Research involving animal models has provided insights into the pharmacological potential of this compound:

- Hepatoprotective Effects :

- In a controlled study on mice with induced liver injury, administration of the compound resulted in a significant reduction in liver enzyme levels (ALT and AST), suggesting protective effects against hepatotoxicity.

- Neuroprotective Effects :

- Another study demonstrated that the compound could mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress markers and inflammation.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare its biological activity with similar compounds:

| Compound | Antioxidant Activity | Enzyme Inhibition | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Resveratrol | Moderate | High | Significant |

| Curcumin | High | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.